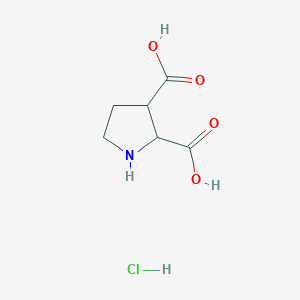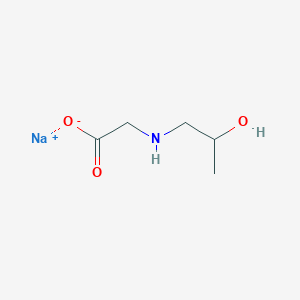![molecular formula C15H15N3O2S B2546616 N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946287-51-0](/img/structure/B2546616.png)
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves multiple steps, including the formation of the isoxazole and thiazole rings, followed by the attachment of carboxamide or thiocarboxamide groups. For instance, a series of novel piperidyl carboxamides and thiocarboxamides were synthesized through a four-step procedure that included isoxazole ring formation, α-bromination, thiazole ring formation, and the final attachment step . This method reflects the general approach that might be used for synthesizing compounds with similar structures.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of isoxazole and thiazole rings, which are common in various synthesized molecules with potential biological activities. For example, the stereochemical investigation of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involved NMR spectroscopy to determine the configuration of stereogenic centers . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in molecules like this compound, which can influence their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization steps, as seen in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, where thioamide cyclization with 2-chloroacetoacetate was a key step . Such reactions are essential for constructing the core structure of the molecule, which includes the thiazole and isoxazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of substituents like the isopropyl group and the carboxamide functionality can affect the compound's solubility, stability, and reactivity. The antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives, for instance, was evaluated, and their activity was found to vary depending on the specific structural features of the compounds . These properties are critical for the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on similar compounds, such as isoxazole amino esters and their derivatives, has focused on their synthesis and structural analysis. For instance, the study on "2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide" presents detailed crystal structure information, demonstrating the steric interactions and planarity deviations in such molecules (Smith et al., 1991). This type of research is foundational for understanding the chemical behavior and potential applications of similar compounds in material science and pharmaceuticals.
Catalytic Applications
Compounds containing isoxazole and thiazole rings have been investigated for their use in catalysis, particularly in facilitating chemical reactions. For example, the study on "Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation of α-Aminobutanoic Acid Derivatives" utilizes derivatives like 5-methylisoxazole-3-carboxamide (MICA) to direct Pd-catalyzed activation, leading to the synthesis of non-natural amino acids (Pasunooti et al., 2015). Such research highlights the potential of N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide in catalysis and synthetic chemistry.
Pharmaceutical Research
While excluding direct references to drug use, dosage, and side effects as per your request, it's worth noting that compounds with similar structures to this compound have been explored for their pharmacological potential. Research into thiazole and isoxazole derivatives often investigates their potential as lead compounds for the development of new drugs, focusing on their synthesis, biochemical properties, and interactions with biological targets (Lombardo et al., 2004).
Herbicidal and Antimicrobial Applications
Studies on novel thiazol and isoxazole derivatives have also explored their applications in agriculture and antimicrobial treatments. For instance, research on "Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides" presents these compounds as potential inhibitors targeting specific plant proteases, indicating their use in developing new herbicides (Hu et al., 2009). Similarly, antimicrobial studies have revealed the potential of thiazole and isoxazole derivatives in combating various bacterial and fungal strains, suggesting their application in medical and pharmaceutical fields (Abd Alhameed et al., 2019).
Wirkmechanismus
Thiazoles
are a type of heterocyclic compound that have been found in many biologically active molecules, such as sulfathiazole (an antimicrobial drug), and ritonavir (an antiretroviral drug) . They have been associated with a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
3-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8(2)10-5-4-6-12-13(10)16-15(21-12)17-14(19)11-7-9(3)18-20-11/h4-8H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJWSMXEXNKXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)
![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2546548.png)
![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)